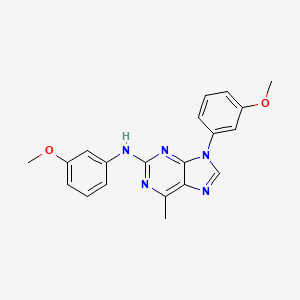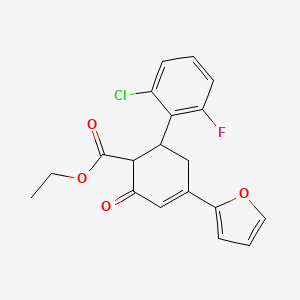
N,9-bis(3-methoxyphenyl)-6-methyl-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,9-bis(3-methoxyphenyl)-6-methyl-9H-purin-2-amine” is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,9-bis(3-methoxyphenyl)-6-methyl-9H-purin-2-amine” typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis may begin with commercially available purine derivatives.
Substitution Reactions: Introduction of methoxyphenyl groups at the N and 9 positions through nucleophilic substitution reactions.
Methylation: Methylation of the purine ring at the 6 position using methylating agents such as methyl iodide.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N,9-bis(3-methoxyphenyl)-6-methyl-9H-purin-2-amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for halogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
“N,9-bis(3-methoxyphenyl)-6-methyl-9H-purin-2-amine” may have various scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-viral, and anti-inflammatory activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N,9-bis(3-methoxyphenyl)-6-methyl-9H-purin-2-amine” would involve its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to nucleic acids to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N,9-bis(3-methoxyphenyl)-9H-purin-2-amine: Lacks the methyl group at the 6 position.
N,9-bis(3-methoxyphenyl)-6-methyl-9H-purin-2-thiol: Contains a thiol group instead of an amine group.
Uniqueness
“N,9-bis(3-methoxyphenyl)-6-methyl-9H-purin-2-amine” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N,9-bis(3-methoxyphenyl)-6-methylpurin-2-amine |
InChI |
InChI=1S/C20H19N5O2/c1-13-18-19(25(12-21-18)15-7-5-9-17(11-15)27-3)24-20(22-13)23-14-6-4-8-16(10-14)26-2/h4-12H,1-3H3,(H,22,23,24) |
InChI Key |
AOEBWLBPWZYQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC(=CC=C3)OC)N(C=N2)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2-Fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11438983.png)
![5-(2,3-dimethoxyphenyl)-8,8-dimethyl-2-[(3-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11438986.png)
![6-(2-fluorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B11438994.png)
![6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide](/img/structure/B11438998.png)
![6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11439005.png)
![6-(4-methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11439009.png)
![7-[2-(Propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11439016.png)
![9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11439017.png)

![N-cyclohexyl-2-({4-[(4-fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B11439028.png)
![7-[3-Methoxy-2-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11439035.png)

![7-(3,4-dimethoxyphenyl)-2-[(2,4-dimethylbenzyl)sulfanyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11439046.png)

